molecular formula C37H43N3O4 B2518514 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 610757-09-0

3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Katalognummer: B2518514
CAS-Nummer: 610757-09-0
Molekulargewicht: 593.768
InChI-Schlüssel: BISAJBMTDUXRBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a structurally complex tricyclic core (azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione) fused with a piperazine-ethyl chain and a 4-(adamantan-1-yl)phenoxy moiety. The 2,4-dione moiety may contribute to hydrogen bonding interactions with biological targets, while the piperazine subunit is a common pharmacophore in CNS-active and anticancer agents .

Eigenschaften

IUPAC Name

2-[2-[4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N3O4/c41-30(24-44-31-9-7-29(8-10-31)37-20-25-17-26(21-37)19-27(18-25)22-37)23-39-13-11-38(12-14-39)15-16-40-35(42)32-5-1-3-28-4-2-6-33(34(28)32)36(40)43/h1-10,25-27,30,41H,11-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISAJBMTDUXRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is typically introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the phenoxy group via nucleophilic substitution. The piperazine ring is then incorporated through a nucleophilic addition reaction. The final step involves the cyclization of the intermediate to form the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups to the phenoxy moiety.

Wissenschaftliche Forschungsanwendungen

3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating viral infections and bacterial diseases.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as viral enzymes or bacterial cell walls. The adamantane moiety is known to disrupt viral replication, while the phenoxy and piperazine groups enhance its binding affinity to the target sites. This results in the inhibition of viral or bacterial growth, making it a potent antiviral and antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., adamantane, piperazine, or polycyclic cores) or pharmacological profiles with the target molecule:

Compound Name Key Structural Features Biological Activity/Properties Source
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Spirodecane-2,4-dione core; phenylpiperazine chain Antipsychotic or serotonin receptor modulation (inferred from piperazine pharmacophore)
3-(Adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione Adamantane-triazole-piperazine hybrid Predicted proteasome ATP-ase inhibition (via quantum-chemical modeling)
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-azapentacyclo[...]hexaene-16,18-dione Pentacyclic core; methoxyphenyl-piperazine chain Structural analogue with uncharacterized bioactivity
6-(4-Hydroxyphenyl)-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione Tricyclic dione core; hydroxyphenyl substituent Fluorescent probe or enzyme inhibitor (naphthalic anhydride derivatives)

Key Comparisons

Adamantane vs. Phenyl Substituents :

  • The adamantane group in the target compound enhances lipophilicity compared to phenyl or chlorophenyl groups in analogues (e.g., compound 14 in ). This likely improves membrane permeability and target engagement in hydrophobic binding pockets .
  • In contrast, hydroxyphenyl or methoxyphenyl groups (e.g., ) may favor polar interactions, such as hydrogen bonding with enzymes or receptors.

Core Architecture: The azatricyclo[7.3.1.0^{5,13}]trideca-pentaene core is distinct from spirodecane (compound 13) or pentacyclic systems (). The tricyclic dione in the target compound resembles naphthalic anhydride derivatives (), which are known intercalators or enzyme inhibitors.

Piperazine Chain Modifications :

  • The 2-hydroxypropyl linker in the target compound’s piperazine chain may confer conformational flexibility compared to rigid propyl or methylene linkers (e.g., ). This could influence binding kinetics to G-protein-coupled receptors or transporters.

Computational and Spectroscopic Insights :

  • Quantum-chemical simulations (B3LYP/cc-pVDZ) of adamantane-triazole-piperazine hybrids () predict proteasome inhibition, suggesting a plausible mechanism for the target compound.
  • X-ray crystallography of similar adamantane-piperazine derivatives () reveals L-shaped conformations stabilized by C–H···π interactions, which may guide docking studies for the target molecule.

Similarity Coefficients :

  • Binary fingerprint analysis (Tanimoto coefficient) would likely show moderate similarity (~0.4–0.6) between the target compound and adamantane-piperazine-triazole hybrids (), driven by shared adamantane and piperazine motifs. Lower similarity (~0.2–0.3) is expected with spirodecane or pentacyclic analogues due to divergent core structures .

Biologische Aktivität

The compound 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule characterized by its unique structural features, including an adamantane moiety and a piperazine ring. This article explores the biological activities associated with this compound, highlighting its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula for this compound is C30H40N2O3C_{30}H_{40}N_2O_3, and it has a molecular weight of approximately 490.2 g/mol. The presence of functional groups such as phenoxy and hydroxypropyl enhances its biological activity.

Biological Activity Overview

Research into similar compounds indicates that they exhibit a range of biological activities:

Compound Structural Features Biological Activity
1-(Adamantan-1-yl)-3-(benzyl)morpholineContains adamantane and benzyl groupsAntimicrobial properties
1,3-Di(adamantan-1-yl)-1H-imidazolium chlorideFeatures imidazolium instead of morpholinePotential antitumor activity
2-(adamantan-1-yl)-N,N-dimethylbenzamideDimethylated amide structureAnalgesic properties

The biological activities of compounds with similar structures suggest that the compound may also exhibit antimicrobial , antitumor , and analgesic properties.

The mechanism of action for the compound is not fully elucidated; however, piperazine derivatives are known to interact with various biological targets. For instance, some piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is significant in treating neurodegenerative diseases such as Alzheimer's disease . Additionally, the interaction with histamine H3 receptors suggests potential applications in treating disorders related to neurotransmission.

Case Studies and Research Findings

  • Antitumor Activity : A study focusing on azatricyclo compounds indicated that derivatives with similar structural motifs demonstrated significant antitumor activity through mechanisms involving apoptosis induction in cancer cells .
  • Neuroprotective Effects : Research has shown that compounds with piperazine rings can modulate neurotransmitter systems, potentially offering neuroprotective effects against cognitive decline.
  • Antimicrobial Properties : Similar adamantane-containing compounds have exhibited antimicrobial properties against various pathogens, suggesting that the compound may possess similar efficacy.

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?

Answer: The compound’s synthesis involves multi-step reactions, typically starting with adamantane derivatives and piperazine intermediates. Key steps include:

  • Adamantane-phenoxy coupling : Use 4-(adamantan-1-yl)phenol as a precursor for ether formation via nucleophilic substitution with epichlorohydrin derivatives .
  • Piperazine functionalization : React the hydroxylpropyl intermediate with piperazine under reflux conditions (ethanol, 12–24 hours) to form the piperazine-ethyl linkage .
  • Tricyclic core assembly : Cyclization reactions under acidic or basic conditions (e.g., using DCC or HATU as coupling agents) are critical for forming the azatricyclo framework .
    Purity Optimization : Employ column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) to isolate high-purity products (>95% by HPLC). Monitor intermediates via 1^1H/13^13C NMR and mass spectrometry .

Q. Q2. How can structural characterization challenges (e.g., stereochemistry, conformational isomerism) be addressed?

Answer:

  • X-ray crystallography : Resolve absolute configuration and confirm L-shaped molecular geometry (common in adamantane-piperazine hybrids) by growing single crystals via slow evaporation (e.g., ethanol/DCM mixtures). Analyze dihedral angles (e.g., 78–79° between triazole and phenyl rings) to validate spatial arrangement .
  • Spectroscopic cross-validation : Use 1^1H NMR to identify coupling patterns (e.g., piperazine CH2_2 signals at δ 2.5–3.5 ppm) and IR/Raman spectroscopy to detect functional groups (e.g., C=O at ~1700 cm1^{-1}) .
  • Computational modeling : Compare experimental data with DFT-optimized structures (B3LYP/cc-pVDZ basis set) to resolve ambiguities in conformational isomerism .

Advanced Research Questions

Q. Q3. How can contradictions between computational predictions and experimental spectral data be resolved?

Answer: Discrepancies often arise from solvent effects, crystal packing forces, or approximations in computational models. Mitigation strategies include:

  • Solvent-adjusted DFT : Incorporate solvent models (e.g., PCM for ethanol) to better match experimental NMR/IR data .
  • Dynamic effects : Perform molecular dynamics simulations to account for temperature-dependent conformational changes .
  • Crystallographic vs. solution-state comparisons : Analyze whether crystal packing (e.g., C–H···π interactions) induces geometric distortions absent in solution .

Q. Q4. What methodologies are recommended for studying intermolecular interactions (e.g., C–H···π, hydrogen bonding) in solid-state structures?

Answer:

  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 15–20% from C–H···π in adamantane derivatives) using CrystalExplorer .
  • Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess hydrogen bond strength (e.g., O–H···N with d = 2.8–3.0 Å) .
  • Docking studies : Map interaction sites for potential biological targets (e.g., 5-HT receptors) using AutoDock Vina, guided by crystallographic data .

Q. Q5. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

  • Accelerated stability studies : Incubate samples in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC-MS, focusing on hydrolytic cleavage of ester/amide bonds .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >250°C for adamantane derivatives) to guide storage conditions .
  • Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products (e.g., quinone formation from phenolic moieties) .

Q. Q6. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Answer:

  • Receptor binding assays : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement (IC50_{50} determination) .
  • Molecular dynamics simulations : Model ligand-receptor interactions (e.g., piperazine moiety binding to 5-HT1A_{1A} hydrophobic pockets) over 100+ ns trajectories .
  • Metabolite profiling : Identify Phase I/II metabolites via liver microsome assays (LC-MS/MS) to infer metabolic stability and toxicity .

Methodological Design Considerations

Q. Q7. How should researchers design experiments to reconcile conflicting crystallographic and spectroscopic data?

Answer:

  • Multi-technique validation : Cross-reference X-ray data with solid-state NMR to confirm hydrogen bonding networks .
  • High-resolution mass spectrometry (HRMS) : Resolve isotopic patterns to distinguish between isobaric species (e.g., [M+H]+^+ at m/z 479.24878) .
  • Variable-temperature studies : Use VT-NMR to detect dynamic processes (e.g., piperazine ring puckering) that may explain spectral broadening .

Q. Q8. What advanced computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:

  • COSMO-RS : Predict solubility and partition coefficients (log P) using quantum chemically derived σ-profiles .
  • Molecular docking (AutoDock, Glide) : Estimate binding affinities for target proteins, leveraging crystallographic data for force field parameterization .
  • ADMET prediction (Schrödinger QikProp) : Assess bioavailability, BBB penetration, and CYP450 inhibition risks .

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